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molecular formula C17H19NO B8414201 2-Benzhydrylmorpholine

2-Benzhydrylmorpholine

Cat. No. B8414201
M. Wt: 253.34 g/mol
InChI Key: FVERIJADLAODAR-UHFFFAOYSA-N
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Patent
US06787543B2

Procedure details

A solution of 2-benzhydryloxirane (631 mg) in isopropyl alcohol (4 ml) was added portionwise to a stirred solution of 2-aminoethyl hydrogensulfate (2.12 g) in a mixture of 20% sodium hydroxide solution (3 ml) at 50° C. The whole was stirred at 100° C. for 6 hours and thereto 40% sodium hydroxide solution (6 ml) was added at 100° C. After being stirred for 18 hours at the same temperature, the mixture was partitioned between ethyl acetate and 2N sodium hydroxide. The organic layer was separated, washed with brine, dried over sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a mixed solvent of dichloromethane and methanol (20:1) to give 2-benzhydrylmorpholine (102 mg) as a colorless powder.
Quantity
631 mg
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:14]1[CH2:16][O:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(O[CH2:22][CH2:23][NH2:24])(O)(=O)=O>C(O)(C)C.[OH-].[Na+]>[CH:1]([CH:14]1[O:15][CH2:22][CH2:23][NH:24][CH2:16]1)([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
631 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)C1OC1
Name
Quantity
2.12 g
Type
reactant
Smiles
S(=O)(=O)(O)OCCN
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The whole was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for 18 hours at the same temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and 2N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel using a mixed solvent of dichloromethane and methanol (20:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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